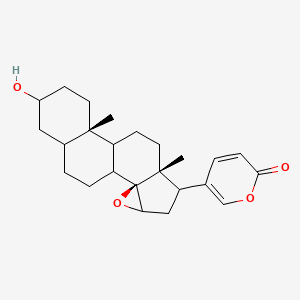
Bufogenin;Recibufogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Resibufogenin is a naturally occurring bufadienolide compound found in the traditional Chinese medicine Chansu, which is derived from the skin venom gland of the Asiatic toad Bufo gargarizans . This compound has garnered significant attention due to its wide range of pharmacological effects, including anticancer, cardiotonic, anti-inflammatory, and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Resibufogenin can be synthesized through various chemical reactions. One effective method involves the transformation of bufadienolides lactones into their corresponding lactam derivatives . The inclusion complex of resibufogenin with β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin can be prepared using the co-evaporation method . This method improves the dissolution rate and reduces gastric mucosa irritation, making it a promising strategy for the delivery of poorly water-soluble anticancer agents .
Industrial Production Methods
Industrial production of resibufogenin typically involves the extraction and purification from the skin venom gland of Bufo gargarizans. The process includes solvent extraction, chromatography, and crystallization to obtain high-purity resibufogenin .
Análisis De Reacciones Químicas
Types of Reactions
Resibufogenin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated and lactam derivatives of resibufogenin . These derivatives have shown significant cytotoxic activities against various cancer cell lines .
Aplicaciones Científicas De Investigación
Resibufogenin has been extensively studied for its potential therapeutic applications in various fields:
Oncology: Resibufogenin has demonstrated significant anticancer effects by inducing apoptosis and inhibiting cell proliferation in different types of cancer cells, including pancreatic, colorectal, breast, and glioblastoma
Anti-inflammatory and Antiviral Activities: Resibufogenin has shown substantial anti-inflammatory and antiviral activities, suggesting its utility in managing chronic inflammatory disorders and viral infections.
Mecanismo De Acción
Resibufogenin exerts its effects through various molecular targets and pathways:
Anticancer Mechanism: It induces apoptosis and inhibits cell proliferation by targeting the PI3K/Akt signaling pathway.
Cardiotonic Effects: Resibufogenin enhances cardiac output without markedly affecting heart rate and exerts a peripheral vasoconstrictor action.
Anti-inflammatory and Antiviral Mechanism: The compound impacts various cellular processes, including the suppression of the senescence-associated secretory phenotype and induction of caspase-3-mediated apoptosis.
Comparación Con Compuestos Similares
Resibufogenin is similar to other bufadienolides such as bufalin, cinobufagin, and digitoxigenin . it stands out due to its unique combination of anticancer, cardiotonic, anti-inflammatory, and antiviral activities .
Propiedades
Fórmula molecular |
C24H32O4 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
5-[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15?,16?,17?,18?,19?,20?,22-,23+,24+/m0/s1 |
Clave InChI |
ATLJNLYIJOCWJE-DOJAILKESA-N |
SMILES isomérico |
C[C@]12CCC(CC1CCC3C2CC[C@]4([C@]35C(O5)CC4C6=COC(=O)C=C6)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















